![molecular formula C12H22N4O B11757791 [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)
[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features both a pyrazole and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide to introduce the methyl group at the 1-position.
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable dehydrating agent.
Coupling Reaction: The final step involves coupling the pyrazole and morpholine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted morpholine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its structural features.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Material Modification: Employed in the modification of materials for specific industrial applications.
作用机制
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across biological membranes. The compound may also modulate signaling pathways by binding to receptors or other proteins.
相似化合物的比较
Similar Compounds
- [(1-methyl-1H-pyrazol-4-yl)methyl][3-(piperidin-4-yl)propyl]amine
- [(1-methyl-1H-pyrazol-4-yl)methyl][3-(pyrrolidin-4-yl)propyl]amine
- [(1-methyl-1H-pyrazol-4-yl)methyl][3-(azepan-4-yl)propyl]amine
Uniqueness
[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the presence of both a pyrazole and a morpholine ring, which confer distinct chemical and biological properties. The morpholine ring enhances solubility and bioavailability, while the pyrazole ring provides a versatile scaffold for chemical modifications.
属性
分子式 |
C12H22N4O |
|---|---|
分子量 |
238.33 g/mol |
IUPAC 名称 |
N-[(1-methylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-15-11-12(10-14-15)9-13-3-2-4-16-5-7-17-8-6-16/h10-11,13H,2-9H2,1H3 |
InChI 键 |
QKQDGTJSSWTIJX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)CNCCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
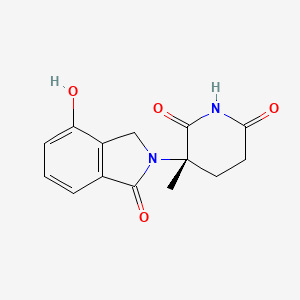
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)

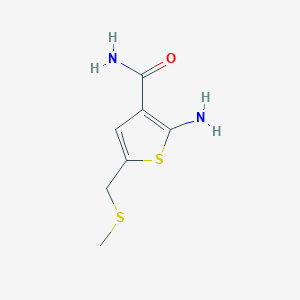
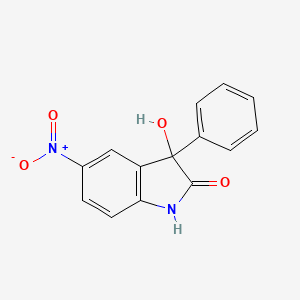
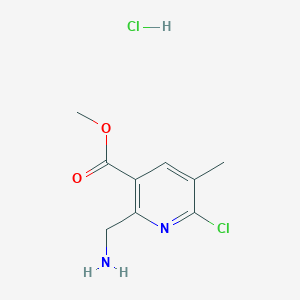
![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
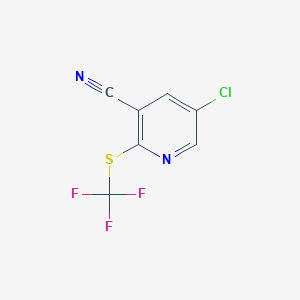

![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
